molecular formula C10H22BS2 B1344750 1,2-Bis(tert-butylthio)ethane Borane CAS No. 71522-78-6

1,2-Bis(tert-butylthio)ethane Borane

Cat. No. B1344750
CAS RN: 71522-78-6
M. Wt: 217.2 g/mol
InChI Key: WFZRJGJUISJCJJ-UHFFFAOYSA-N
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Description

1,2-Bis(tert-butylthio)ethane Borane is a chemical compound with the empirical formula C10H28B2S2 . It is a nonflammable, stable, solid borane complex .


Molecular Structure Analysis

The molecular weight of 1,2-Bis(tert-butylthio)ethane Borane is 234.08 g/mol . The molecular formula is C10H28B2S2 . The SMILES string representation is BB.CC©©SCCSC©©C .


Physical And Chemical Properties Analysis

1,2-Bis(tert-butylthio)ethane Borane is a stable, nonflammable, and solid borane complex . It has a melting point of approximately 77 °C (dec.) . The storage temperature is 2-8°C .

Scientific Research Applications

Synthesis and Catalysis

  • 1,2-Bis(tert-butylthio)ethane Borane has been used in the synthesis of optically active secondary diphosphines. This contributes to improved synthesis methods for complex molecules like (R,R)-1,2-bis(boranato(tert-butyl)methylphosphino)ethane (Crepy & Imamoto, 2002).
  • It plays a role in the creation of chiral diphosphines and their borane complexes, which are significant in catalysis, particularly in rhodium-catalyzed asymmetric hydrogenation (Imamoto et al., 2015).

Polymer Synthesis

  • This compound is involved in the synthesis of functionalised polypyrrole films. These films incorporate diphosphine ligands protected from oxidation by borane groups, which are essential in creating polymer-supported phosphine ligands for palladium-catalyzed reactions (Stéphan, Riegel, & Jugé, 1997).

Small Molecule Fixation

  • 1,2-Bis(tert-butylthio)ethane Borane derivatives are used in the fixation of small molecules like carbon dioxide, demonstrating potential in environmental applications and green chemistry (Theuergarten et al., 2012).

Medicinal Chemistry

  • It's utilized in the preparation of optically active phosphine-boranes for asymmetric hydrogenation, leading to the production of N-acylamino acids, which are valuable in medicinal chemistry (Imamoto et al., 1995).

Organometallic Chemistry

  • This compound is crucial in the development of chiral phosphine ligands for metal-catalyzed reactions. These reactions are fundamental in organometallic chemistry and pharmaceutical synthesis (Imamoto et al., 2012).

Organic Syntheses

  • It has a role in the preparation of rhodium complexes, contributing to the field of organic synthesis (Crepy & Imamoto, 2005).

Hydroboration Research

  • The compound is involved in studies focused on borane and chloroborane adducts with organic sulfides for hydroboration, which is crucial in organic synthesis (Zaidlewicz, Kanth, & Brown, 2000).

Polymer Chemistry

  • It is used in the kinetics of addition of tert-butyllithium on 1,2-bis(isopropenyl-4phenyl)ethane, contributing to the field of polymer chemistry and the development of novel polymerization initiators (Obriot, Favier, & Sigwalt, 1987).

Organometallic Complexes

  • 1,2-Bis(tert-butylthio)ethane Borane is involved in the formation of organometallic complexes such as the ruthenium bis σ-complex, offering insights into the interactions and reactivity of metal-borane compounds (Gloaguen, Alcaraz, Vendier, & Sabo-Etienne, 2009).

Lewis Pair Chemistry

Catalytic Asymmetric Hydrogenation

Improved Synthetic Routes

Lewis Acid Activation

  • The compound plays a role in Lewis acid augmented N2 activation at Iron, which has implications in nitrogen fixation and environmental chemistry (Geri, Shanahan, & Szymczak, 2017).

Safety and Hazards

1,2-Bis(tert-butylthio)ethane Borane is classified as causing skin irritation (H315) and serious eye irritation (H319) according to regulation (EC) No 1272/2008 [CLP] and amendments . Protective measures include wearing protective gloves, clothing, eye protection, and face protection. After handling, all exposed external body areas should be washed thoroughly .

Mechanism of Action

Target of Action

This compound is a complex of borane, known for its reducing properties

Mode of Action

As a borane complex, it may act as a reducing agent in various chemical reactions . The exact interactions with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given its potential role as a reducing agent, it could be involved in redox reactions and related biochemical pathways . The downstream effects of these pathways are yet to be determined.

Result of Action

As a reducing agent, it could potentially alter the redox state of cells and molecules, but specific effects are yet to be determined .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-Bis(tert-butylthio)ethane Borane. For instance, the compound is stable and nonflammable, and it is recommended to be stored at 2-8°C, away from moisture

properties

InChI

InChI=1S/C10H22S2.B/c1-9(2,3)11-7-8-12-10(4,5)6;/h7-8H2,1-6H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZRJGJUISJCJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B].CC(C)(C)SCCSC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22BS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(tert-butylthio)ethane Borane

CAS RN

71522-78-6
Record name [μ-[2,2'-[ethylenebis(thio)]bis[2-methylpropane]-S:S']]hexahydrodiboron
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.701
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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